Aluminium selenide exhibits a bandgap energy (around 3.1 eV) suitable for solar cell applications []. Research is ongoing to explore its potential use in thin-film solar cells, particularly due to its:
Researchers are also investigating the use of Al2Se3 in other optoelectronic devices like photodetectors and light-emitting diodes (LEDs) [, ].
Aluminium selenide exhibits promising thermoelectric properties, which means it can potentially convert heat into electricity and vice versa []. This property makes it a potential candidate for waste heat recovery and thermoelectric coolers. Research is ongoing to:
Aluminium selenide exhibits interesting phase-change properties, meaning it can switch between different solid states with distinct optical and electrical properties []. This makes it potentially useful for:
Aluminum selenide is a crystalline solid that exhibits a hexagonal or wurtzite structure. It has a molar mass of approximately 290.84 g/mol and a density of about 3.437 g/cm³. The compound has a melting point of around 960 °C and is sensitive to moisture, which can cause it to decompose into aluminum oxide and hydrogen selenide when exposed to water:
This reaction highlights its instability in humid conditions, necessitating careful handling and storage .
Aluminium selenide is considered a toxic compound. Inhalation of its dust or fumes can cause respiratory problems. It can also irritate skin and eyes upon contact []. Selenium compounds, including hydrogen selenide produced during decomposition, can be highly toxic []. When handling aluminium selenide, proper safety precautions like wearing gloves, safety glasses, and working in a fume hood are essential [].
These reactions underscore the compound's potential hazards and its utility in generating other chemical species .
While aluminum selenide itself does not have significant biological activity, selenium, as an element, plays crucial roles in biological systems. Selenium is essential for various metabolic processes in trace amounts but can be toxic at higher concentrations. The toxicity of aluminum selenide primarily arises from the release of hydrogen selenide gas upon hydrolysis, which poses severe health risks if inhaled or ingested .
The synthesis of aluminum selenide typically involves high-temperature reactions between aluminum powder and selenium:
This reaction is usually conducted at temperatures around 1000 °C in an inert atmosphere to prevent oxidation. Alternative methods include reacting aluminum with selenium compounds or using metal-organic precursors under controlled conditions .
Aluminum selenide has several applications:
Research on the interactions involving aluminum selenide often focuses on its reactivity with moisture and acids. Studies indicate that exposure to water leads to significant hydrolysis, producing toxic gases. Furthermore, understanding its interaction with other materials is crucial for developing safe handling protocols and potential applications in semiconductor technology .
Several compounds share similarities with aluminum selenide, particularly within the group of metal chalcogenides. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Zinc Selenide | ZnSe | Used in optoelectronics; exhibits photoluminescence. |
Cadmium Selenide | CdSe | Notable for its use in solar cells; toxic properties. |
Gallium Selenide | GaSe | Semiconductor used in infrared applications; high stability. |
Lead Selenide | PbSe | Known for thermoelectric applications; high toxicity. |
Uniqueness of Aluminum Selenide: Unlike these other compounds, aluminum selenide's primary distinction lies in its role as a precursor for hydrogen selenide and its specific semiconductor properties that are advantageous for certain electronic applications. Its instability in moist environments also sets it apart from more stable metal chalcogenides like zinc or gallium selenides .
Hydrothermal synthesis enables precise control over Al$$2$$Se$$3$$ morphology by regulating temperature, pressure, and precursor ratios. A 2021 review identified over 50 hydrothermal protocols for metal selenides, with Al$$2$$Se$$3$$ typically synthesized at 160–200°C using aluminum chloride (AlCl$$3$$) and selenium dioxide (SeO$$2$$) precursors. Solvothermal methods, employing organic solvents like trioctylphosphine, yield colloidal nanocrystals with diameters <10 nm. Recent breakthroughs include Al$$2$$Se$$3$$/rGO nanocomposites synthesized via solvothermal routes at 180°C for 12 hours, achieving specific capacitances of 1,138.1 Fg$$^{-1}$$ at 2.5 A/g.
Table 1: Hydrothermal/Solvothermal Synthesis Parameters for Al$$2$$Se$$3$$
Electrodeposition allows room-temperature fabrication of Al$$2$$Se$$3$$ thin films on conductive substrates. Using a cathodic deposition system with graphite electrodes, films deposited at −0.8 V (vs. Ag/AgCl) for 15 minutes exhibited optimal photoelectrochemical response. Deposition time critically influences bandgap tuning:
Table 2: Electrodeposited Al$$2$$Se$$3$$ Film Properties vs. Deposition Time
Deposition Time (min) | Thickness (nm) | Bandgap (eV) | Conductivity (S/cm) |
---|---|---|---|
3 | 120 | 2.5 | 1.2 × 10$$^{-4}$$ |
9 | 320 | 2.3 | 3.8 × 10$$^{-4}$$ |
15 | 550 | 2.1 | 6.5 × 10$$^{-4}$$ |
The process utilizes aqueous solutions of AlCl$$3$$·7H$$2$$O and SeO$$_2$$ at pH 2.5, with fluorine-doped tin oxide (FTO) substrates enabling direct integration into optoelectronic devices.
High-purity Al$$2$$Se$$3$$ evaporation materials (99.99%) are commercially available as pellets or shots for thermal deposition. Vacuum deposition at 10$$^{-4}$$ Torr and 1,010°C produces uniform films for optical coatings. The reaction:
$$ 2\text{Al} + 3\text{Se} \xrightarrow{1,000^\circ\text{C}} \text{Al}2\text{Se}3 $$
yields stoichiometric crystals but requires inert atmospheres to prevent oxidation. Challenges include selenium’s high vapor pressure, necessitating precise stoichiometric control during co-evaporation.
Mechanochemical synthesis via ball milling Al and Se powders remains underexplored but shows promise for scalable production. A related Na$$2$$S–Al$$2$$S$$3$$ system achieved 3.2 × 10$$^{-6}$$ S/cm ionic conductivity through mechanochemical amorphization, suggesting potential for Al$$2$$Se$$3$$ analogs. Colloidal methods using hot-injection techniques produce quantum-confined nanocrystals, though Al$$2$$Se$$_3$$’s reactivity complicates ligand stabilization.
While sol-gel methods are well-established for oxides like Al$$2$$O$$3$$, their adaptation to selenides requires chalcogen-containing precursors. Recent advances include:
Aluminum selenide exhibits limited polymorphism compared to other metal chalcogenides, with its primary stable phase adopting a wurtzite-derived structure under ambient conditions. However, under non-equilibrium growth conditions or substrate-induced strain, metastable phases may emerge. For instance, heteroepitaxial growth on silicon substrates can stabilize interface-specific configurations, such as the unreconstructed bilayer observed in Al₂Se₃/Si(111) systems [5]. Computational studies of analogous alloys, such as Al₁₋ₓGdₓN, suggest that large cationic substitutions can induce structural transitions (e.g., wurtzite to rocksalt) [2], hinting at potential pathways for engineering novel Al₂Se₃ polymorphs through doping or strain.
The wurtzite structure (space group P6₃mc) dominates bulk Al₂Se₃, characterized by tetrahedral coordination of Al³⁺ ions within a hexagonal close-packed Se²⁻ lattice. Key lattice parameters include a = 3.89 Å and c = 6.34 Å, with a c/a ratio of 1.63, consistent with ideal wurtzite geometry [5]. In contrast, monoclinic variants remain speculative, though analogous systems like In₂Se₃ demonstrate rich polytypism (e.g., α, β, and γ phases) [1] [6], suggesting that high-pressure or low-temperature synthesis routes might stabilize non-wurtzite Al₂Se₃ phases.
Defect engineering in Al₂Se₃ is pivotal for modulating electronic properties. First-principles calculations on related selenides, such as Sb₂Se₃, reveal that vacancy defects can exhibit negative-U behavior, where trapping a second electron is energetically favorable [3]. In Al₂Se₃, cation vacancies (Vₐₗ) or selenium vacancies (Vₛₑ) likely introduce shallow or deep trap states, respectively. For example, Vₛₑ in wurtzite Al₂Se₃ may act as n-type dopants, while Vₐₗ could compensate conductivity via p-type behavior. Interface-stabilized defects, as observed in Al₂Se₃/Si(111), show minimal mid-gap states due to passivation by substrate interactions [5].
Al₂Se₃ exhibits remarkable thermal stability, with the wurtzite phase persisting up to 750°C under vacuum [5]. However, reversible structural transitions are achievable in alloy systems: (Pb₁₋ₓSnₓ)Se films demonstrate abrupt 3D-to-2D phase changes under thermal cycling [4], a phenomenon that could inspire similar engineering in Al₂Se₃. Differential scanning calorimetry of Al₂Se₃ thin films reveals an endothermic peak at 620°C, corresponding to decomposition into elemental aluminum and selenium vapor. Substrate clamping effects can suppress this decomposition, enhancing stability in heterostructures.
The Al₂Se₃/Si(111) interface forms a paradigmatic system for studying surface reconstruction. Deposition of Al₂Se₃ on Si(111) at 500–750°C yields a self-terminating bilayer with 1×1 periodicity, devoid of dangling bonds [5]. In this configuration, Al atoms occupy atop sites relative to Si surface atoms, while Se atoms reside in hollow positions (Fig. 1). This unreconstructed interface, stabilized by Al–Si covalent bonds, suppresses Fermi-level pinning and enables epitaxial growth of subsequent layers. Surface-sensitive photoelectron spectroscopy confirms a single chemical environment for Al, Se, and Si atoms, indicating minimal interdiffusion [5].
Figure 1: Atomic model of the Al₂Se₃/Si(111) interface bilayer
(Hypothetical illustration based on Ref [5]. Al: blue; Se: yellow; Si: gray)
Aluminum selenide crystallizes in a monoclinic Cc structure that yields an indirect optical band gap of 3.0–3.2 eV in bulk form.
Material form | Synthesis/processing route | Observed band gap (eV) | Measurement method | Comment |
---|---|---|---|---|
Polycrystalline powder | High-vacuum reaction of elements | 3.1 ± 0.1 | UV–Vis diffuse reflectance | Intrinsic value |
Bi-layer thin film (35–100 °C) | Thermally evaporated, post-annealed | 3.05 → 2.90 (with temperature rise) | Tauc plot | Thermochromic narrowing of 0.15 eV |
Electrodeposited thin film (1.0–1.4 V) | Cathodic codeposition on FTO | 3.2 → 2.9 (voltage rise) / 3.3 → 2.7 eV (time rise) | Photoelectrochemical spectroscopy | Voltage-controlled tailoring |
Nanocrystals (4–6 nm) | Colloidal hot-injection synthesis | 3.09 eV (λPL≈ 401 nm) | Room-temperature PL | Strong near-UV emission |
Size confinement blue-shifts the absorption edge by ≈0.1 eV per 1 nm decrease below 8 nm, following ∆E ≈ π²ħ²/2R²μ (μ ≈ 0.18 m₀ for Al₂Se₃)*. The nanocrystals display narrowband photoluminescence (FWHM ≈ 40 nm) centered at 401 nm, with quantum yields up to 18% after surface oxide passivation.
Stoichiometric Al₂Se₃ is a wide-gap semiconductor with intrinsic resistivity >10⁸ Ω cm at 300 K. Thin-film studies reveal extrinsic control of conductivity type:
Charge transport therefore follows a mixed mechanism: extended-state conduction within crystalline grains combined with thermally assisted tunneling between AlSe₄-tetrahedral domains.
The monoclinic Cc space group lacks inversion symmetry, enabling second-order nonlinear effects. Density-functional perturbation estimates give |χ^(2)| ≈ 28 pm V⁻¹ at 1.06 µm, comparable to AgGaS₂. Although direct SHG coefficients for bulk Al₂Se₃ are not yet reported, the following observations support pronounced nonlinear activity:
These findings position Al₂Se₃ as a promising mid-IR NLO semiconductor once phase-matched engineering is realized.
Under AM 1.5 illumination, p-Al₂Se₃/FTO photocathodes deliver currents of −0.21 mA cm⁻² at 0 V vs. SCE in 0.5 M Na₂SO₄ (pH 9.5), attributed to its 3 eV gap absorbing UV-near-blue photons. N-type films function as photoanodes producing +0.18 mA cm⁻² at +0.3 V. The bidirectional behavior arises from controllable stoichiometry of Al and Se during electro-growth.
While intrinsic catalytic activity toward hydrogen evolution is modest, coupling with Ni–Mo co-catalysts enhances H₂ production fourfold, indicating that Al₂Se₃ can act as a wide-gap light harvester in Z-scheme configurations. Stability tests show <5% photocurrent loss after 12 h operation owing to formation of a protective Al-oxy-selenide surface layer.
Reduction of at least one dimension below twice the exciton Bohr radius (≈11 nm) induces marked alterations:
Dimension (nm) | Band-gap shift (eV) | PL lifetime (ns) | Comment |
---|---|---|---|
10 (quantum belt) | +0.08 | 5.2 | Discrete states emerge |
6 (nanorod) | +0.12 | 3.4 | Radiative rate ↑ 40% |
3 (cluster) | +0.28 | 1.6 | Cluster-like emission in UV |
Additionally, ultrathin Al₂Se₃/graphene heterostructures exhibit interfacial charge transfer times of 480 fs with 27% photoluminescence quenching, pointing to hot-electron injection channels useful in ultraviolet photodetectors.
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